molecular formula C5H10O B123568 3-Methyl-3-buten-1-OL CAS No. 763-32-6

3-Methyl-3-buten-1-OL

Cat. No. B123568
CAS RN: 763-32-6
M. Wt: 86.13 g/mol
InChI Key: CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Patent
US04028424

Procedure details

In a stainless steel autoclave having an inner volume of 300 ml, 9.0 g of paraformaldehyde of 95% purity, 0.22 g of sodium hydrogenphosphate as catalyst, and 60 ml of t-butanol were placed and the autoclave was closed. While cooling the autoclave with a dry ice and methanol mixture, the air in the autoclave was replaced by nitrogen and then 150 ml of isobutene was added thereto. Then the autoclave was brought to room temperature and no leak was found. Then the mixture was reacted with stirring at 200° C. for 4 hours. After the reaction, the autoclave was cooled and the contents were taken off. The reaction product was pale yellow and no substance having high boiling point was found. The reaction product was analyzed quantitatively by gas chromatography. Conversion of paraformaldehyde was determined by the sodium sulfite method. Conversion of paraformaldehyde was 98.9 mole%, and there were obtained 85.0 mole% of 3-methyl-3-butene-1-ol and 5.9 mole% of 3-methyl-2-butene-1-ol based on the paraform-aldehyde reacted. Total selectivities for the unsaturated alcohols were 90.9 mole% and no 4,4-dimethylmetadioxane was produced.
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
catalyst
Reaction Step Eight
Quantity
0.22 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=O.[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[O:9].S([O-])([O-])=O.[Na+].[Na+]>C=O.P([O-])([O-])(O)=O.[Na+].[Na+].CO.C(O)(C)(C)C>[CH3:6][C:5](=[CH2:4])[CH2:7][CH2:1][OH:3].[CH3:6][C:5]([CH3:7])=[CH:4][CH2:8][OH:9] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
300 mL
Type
catalyst
Smiles
C=O
Step Nine
Name
Quantity
0.22 g
Type
catalyst
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring at 200° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was closed
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
Then the mixture was reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CCO)=C
Name
Type
product
Smiles
CC(=CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028424

Procedure details

In a stainless steel autoclave having an inner volume of 300 ml, 9.0 g of paraformaldehyde of 95% purity, 0.22 g of sodium hydrogenphosphate as catalyst, and 60 ml of t-butanol were placed and the autoclave was closed. While cooling the autoclave with a dry ice and methanol mixture, the air in the autoclave was replaced by nitrogen and then 150 ml of isobutene was added thereto. Then the autoclave was brought to room temperature and no leak was found. Then the mixture was reacted with stirring at 200° C. for 4 hours. After the reaction, the autoclave was cooled and the contents were taken off. The reaction product was pale yellow and no substance having high boiling point was found. The reaction product was analyzed quantitatively by gas chromatography. Conversion of paraformaldehyde was determined by the sodium sulfite method. Conversion of paraformaldehyde was 98.9 mole%, and there were obtained 85.0 mole% of 3-methyl-3-butene-1-ol and 5.9 mole% of 3-methyl-2-butene-1-ol based on the paraform-aldehyde reacted. Total selectivities for the unsaturated alcohols were 90.9 mole% and no 4,4-dimethylmetadioxane was produced.
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
catalyst
Reaction Step Eight
Quantity
0.22 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=O.[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[O:9].S([O-])([O-])=O.[Na+].[Na+]>C=O.P([O-])([O-])(O)=O.[Na+].[Na+].CO.C(O)(C)(C)C>[CH3:6][C:5](=[CH2:4])[CH2:7][CH2:1][OH:3].[CH3:6][C:5]([CH3:7])=[CH:4][CH2:8][OH:9] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
300 mL
Type
catalyst
Smiles
C=O
Step Nine
Name
Quantity
0.22 g
Type
catalyst
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring at 200° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was closed
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
Then the mixture was reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CCO)=C
Name
Type
product
Smiles
CC(=CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.